molecular formula C15H18N2O3S2 B5559512 4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide

Cat. No. B5559512
M. Wt: 338.4 g/mol
InChI Key: PRSHASXQYSRBMR-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent for the treatment of various diseases. DAPT is a gamma-secretase inhibitor that has been found to have a significant impact on the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

Fluorescent Molecular Probes

One notable application of related compounds involves the development of fluorescent molecular probes. For instance, derivatives embodying dimethylamino and sulfonyl groups have been synthesized, showcasing strong solvent-dependent fluorescence. Such properties are crucial for creating ultrasensitive probes for biological research, enabling the study of complex biological events and processes due to their strong fluorescence-environment dependence, long emission wavelengths, and high quantum yields (Diwu et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, derivatives like 4'-Dimethylaminoazobenzene-4-sulfonyl chloride have been utilized for detecting amino acids at picomolar levels. This has facilitated advancements in single-column reverse-phase high-performance liquid chromatography, enabling the resolution and analysis of modified amino acids, which is vital for understanding the composition of proteins and peptides (Malencik et al., 1990).

Medicinal Chemistry and Drug Design

The exploration of sulfonamide derivatives, including compounds exhibiting tautomeric behavior, has provided valuable insights into their pharmaceutical and biological activities. Such studies are foundational for drug design, especially in bioorganics and medicinal chemistry, where molecular conformation significantly impacts therapeutic efficacy (Erturk et al., 2016).

Antimicrobial Studies

Research into novel sulfonamide derivatives has shown promising antimicrobial activities. For example, certain compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, offering potential new avenues for antibiotic development (Ghorab et al., 2017).

Material Science

In material science, compounds with sulfonamide groups have been utilized in the synthesis of new polymers, such as aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polymers exhibit desirable properties like high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Huang, 1997).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-17(2)22(19,20)13-10-14(21-11-13)15(18)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSHASXQYSRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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